



# **Application Notes and Protocols for SPECT Imaging of Dasotraline Transporter Occupancy**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Dasotraline is a novel dopamine (DA) and norepinephrine (NE) reuptake inhibitor that has been investigated for the treatment of various neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3][4] Its therapeutic effects are mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2] Understanding the in vivo occupancy of these transporters by dasotraline is crucial for optimizing dosing strategies and elucidating its mechanism of action. Single-Photon Emission Computed Tomography (SPECT) is a valuable molecular imaging technique that enables the quantification of transporter occupancy in the living brain.[5]

These application notes provide a detailed protocol for utilizing SPECT imaging to measure DAT and SERT occupancy following the administration of **dasotraline**.

## Rationale for Transporter Occupancy Studies

The therapeutic efficacy of many psychotropic drugs is directly related to their ability to engage with their molecular targets in the brain. Transporter occupancy studies provide a quantitative measure of this engagement, helping to:



- Establish a relationship between drug dosage, plasma concentration, and the extent of transporter blockade.
- Determine the optimal dose range for achieving therapeutic effects while minimizing potential side effects.
- Compare the in vivo potency of different compounds.
- Investigate the neurochemical basis of clinical response and non-response.

For **dasotraline**, which exhibits a unique pharmacokinetic profile with a long half-life, SPECT imaging can provide critical insights into the sustained transporter occupancy achieved with once-daily dosing.[3][4]

## **Quantitative Data Summary**

The following tables summarize the known in vitro binding affinities and in vivo transporter occupancy data for **dasotraline**.

Table 1: In Vitro Transporter Inhibition Profile of Dasotraline

| Transporter                      | Inhibition Constant (IC50) |
|----------------------------------|----------------------------|
| Dopamine Transporter (DAT)       | 3 nM                       |
| Norepinephrine Transporter (NET) | 4 nM                       |
| Serotonin Transporter (SERT)     | 15 nM                      |

(Data sourced from Sunovion, 2014, as cited in literature)[1]

Table 2: Dasotraline Dopamine Transporter (DAT) Occupancy Data from PET Studies



| Dasotraline Dose                     | Mean Plasma<br>Concentration (ng/mL) | Mean DAT Occupancy (%) |
|--------------------------------------|--------------------------------------|------------------------|
| 4 mg/day                             | 6                                    | 56                     |
| 8 mg/day                             | 18                                   | 71                     |
| 0.1 mg/kg (i.v. in rhesus<br>monkey) | N/A                                  | 54                     |
| 0.2 mg/kg (i.v. in rhesus monkey)    | N/A                                  | 68                     |

(Data from human and non-human primate PET studies)[1][6][7]

Note: While **dasotraline** is a weaker inhibitor of SERT, specific in vivo SERT occupancy data from human studies is not as readily available in the public domain. The provided protocol allows for the investigation of SERT occupancy.

## **Experimental Protocols**

This section details the methodology for conducting a SPECT study to determine **dasotraline**'s occupancy of DAT and SERT.

## Protocol 1: Measurement of Dopamine Transporter (DAT) Occupancy

- 1. Subject Selection:
- Recruit healthy volunteers or patients diagnosed with a relevant disorder (e.g., ADHD).
- Obtain informed consent.
- Perform a thorough medical and psychiatric screening to exclude contraindications for the study medication or SPECT imaging.
- Urine drug screens should be conducted to ensure subjects are free from substances that may interfere with DAT binding.



#### 2. Study Design:

- A within-subject, baseline vs. post-dosing design is recommended.
- Baseline Scan: Perform a SPECT scan prior to dasotraline administration to determine baseline DAT availability.
- Drug Administration: Administer a single or multiple doses of dasotraline. For multiple dosing, allow sufficient time for the drug to reach steady-state plasma concentrations (approximately 10 days).[3]
- Post-Dosing Scan: Perform a second SPECT scan at the time of anticipated peak plasma concentration or during steady-state.
- 3. Radioligand Selection and Preparation:
- Radioligand: [1231]FP-CIT (Ioflupane) or [1231]β-CIT are suitable and widely used SPECT radioligands for imaging DAT.[8]
- Dose: Administer a sterile, pyrogen-free intravenous injection of the radioligand (typically 111-185 MBq).
- Quality Control: Ensure the radiochemical purity of the radioligand meets established standards before injection.
- 4. SPECT Imaging Procedure:
- Thyroid Blockade: Administer a thyroid-blocking agent (e.g., potassium iodide or Lugol's solution) prior to radioligand injection to minimize thyroid uptake of free radioiodine.
- Image Acquisition:
  - Position the subject's head comfortably in the SPECT scanner's head holder to minimize motion.
  - Begin image acquisition 3-4 hours post-injection of [123] FP-CIT.



- Use a high-resolution, multi-headed SPECT camera equipped with fan-beam or parallelhole collimators.
- Acquire data over 360° (e.g., 120 projections, 30-40 seconds per projection) into a 128x128 matrix.
- Image Reconstruction:
  - Reconstruct the raw projection data using an iterative reconstruction algorithm (e.g., OSEM) with correction for attenuation and scatter.

#### 5. Data Analysis:

- · Region of Interest (ROI) Definition:
  - Co-register the SPECT images to a T1-weighted MRI scan for anatomical guidance.
  - Define ROIs for the striatum (caudate and putamen) as the target region and the cerebellum or occipital cortex as the reference region (lacking significant DAT).
- Quantification of DAT Binding:
  - Calculate the specific binding ratio (SBR) or binding potential (BP\_ND) using the following formula:
    - SBR = (Activity in Target ROI Activity in Reference ROI) / Activity in Reference ROI
- Calculation of DAT Occupancy:
  - Calculate the percentage of DAT occupancy using the SBR values from the baseline and post-dosing scans:
    - % Occupancy = [(SBR baseline SBR post-dosing) / SBR baseline] \* 100

## Protocol 2: Measurement of Serotonin Transporter (SERT) Occupancy

1. Subject Selection and Study Design:



- Follow the same procedures as outlined in Protocol 1.
- 2. Radioligand Selection and Preparation:
- Radioligand: [1231]ADAM is a suitable SPECT radioligand with high affinity and selectivity for SERT.[9]
- Dose and Quality Control: Follow similar procedures as for the DAT radioligand.
- 3. SPECT Imaging Procedure:
- Thyroid Blockade: Administer a thyroid-blocking agent.
- Image Acquisition:
  - Begin image acquisition approximately 4-6 hours post-injection of [1231]ADAM.
  - Acquisition parameters should be similar to those used for DAT imaging.
- Image Reconstruction:
  - Use appropriate reconstruction algorithms with corrections.
- 4. Data Analysis:
- · Region of Interest (ROI) Definition:
  - Define ROIs for the midbrain/thalamus as the target region and the cerebellum as the reference region.
- Quantification of SERT Binding and Occupancy Calculation:
  - Calculate the specific binding ratio (SBR) and percentage of SERT occupancy using the same formulas as described for DAT.

## **Visualizations**





Click to download full resolution via product page

Caption: **Dasotraline**'s primary mechanism of action.





Click to download full resolution via product page

Caption: Experimental workflow for SPECT transporter occupancy.





Click to download full resolution via product page

Caption: Relationship between dose, occupancy, and effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECT and PET of the dopamine transporter in attention-deficit/hyperactivity disorder -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rate of dasotraline brain entry is slow following intravenous administration PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rate of dasotraline brain entry is slow following intravenous administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPECT imaging of dopamine and serotonin transporters with [123I]beta-CIT: pharmacological characterization of brain uptake in nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo imaging of serotonin transporter occupancy by means of SPECT and [123I]ADAM in healthy subjects administered different doses of escitalopram or citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SPECT Imaging of Dasotraline Transporter Occupancy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242422#spect-imaging-protocol-for-measuring-dasotraline-transporter-occupancy-in-vivo]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com